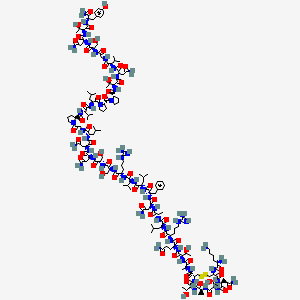

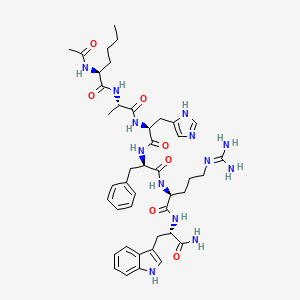

Acetyl hexapeptide-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

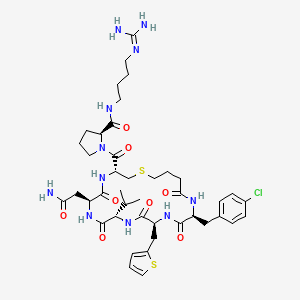

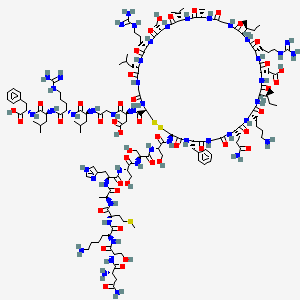

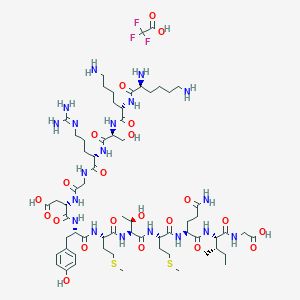

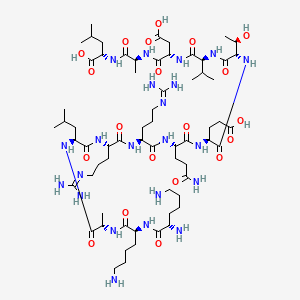

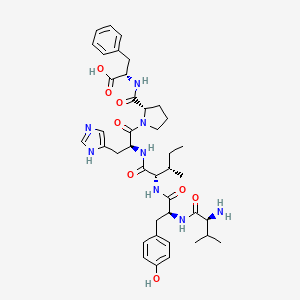

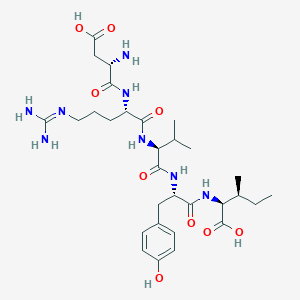

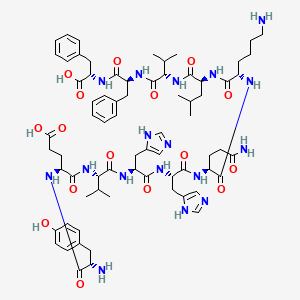

Acetyl hexapeptide-1, also known as this compound, is a biomimetic peptide derived from the alpha-Melanocyte-Stimulating Hormone (α-MSH). This compound is known for its ability to stimulate melanin synthesis, which induces skin pigmentation. It is widely used in the cosmetic industry for its anti-aging and photo-protective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

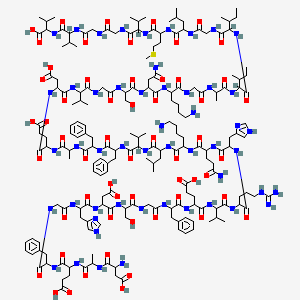

Acetyl hexapeptide-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of this compound involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group is removed to expose the reactive amine group.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows the same principles as SPPS but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetyl hexapeptide-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its stability and activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.

Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, activity, and bioavailability. These modifications can enhance the peptide’s effectiveness in various applications .

Scientific Research Applications

Acetyl hexapeptide-1 has a wide range of scientific research applications:

Cosmetics: Used in anti-aging creams, sunscreens, and hair care products to stimulate melanin production and protect against UV damage

Medicine: Investigated for its potential in treating conditions like vitiligo and other pigmentation disorders

Biology: Used in studies related to melanogenesis and skin biology

Industry: Employed in the development of new cosmetic formulations and skin care products

Mechanism of Action

Acetyl hexapeptide-1 exerts its effects by mimicking the activity of α-MSH. It binds to the melanocortin 1 receptor (MC1-R) on melanocytes, stimulating the production of melanin. This process involves the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF promotes the expression of genes involved in melanin synthesis, resulting in increased pigmentation .

Comparison with Similar Compounds

Acetyl hexapeptide-1 is often compared with other peptides like:

Palmitoyl Tripeptide-1: Known for its anti-aging properties but does not stimulate melanin production.

Palmitoyl Pentapeptide-4: Another anti-aging peptide with no effect on melanin synthesis.

Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties but lacks the melanogenic activity of this compound .

This compound’s unique ability to stimulate melanin production and provide photo-protection sets it apart from these similar compounds, making it a valuable ingredient in cosmetic and dermatological applications .

Properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIQUSRULDNCKM-IFSWANACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N13O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448744-47-6 |

Source

|

| Record name | Acetyl hexapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448744476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.